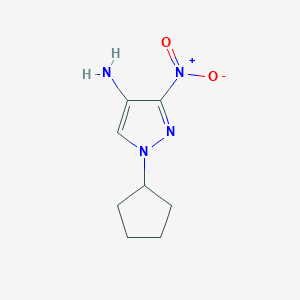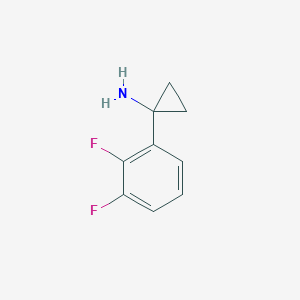![molecular formula C15H19N3O2 B11743841 2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11743841.png)
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is a compound that features a benzoic acid moiety linked to a pyrazole ring through an aminomethyl bridge. This structure combines the properties of benzoic acid, known for its antimicrobial and preservative qualities, with the pyrazole ring, which is a versatile scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated with propyl halides to introduce the propyl group.
Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with benzoic acid: Finally, the aminomethylated pyrazole is coupled with benzoic acid using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzoate derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted aminomethyl derivatives.
科学的研究の応用
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can bind to receptors or enzymes, modulating their function. The aminomethyl bridge provides flexibility, allowing the compound to adopt various conformations and interact with multiple targets.
類似化合物との比較
Similar Compounds
- 2-({[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- 2-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
- 2-({[(1-butyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid
Uniqueness
2-({[(1-propyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzoic acid is unique due to the presence of the propyl group on the pyrazole ring, which can influence its lipophilicity and binding affinity to various targets. This structural variation can result in different biological activities and pharmacokinetic properties compared to its analogs.
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
2-[[(2-propylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C15H19N3O2/c1-2-9-18-13(7-8-17-18)11-16-10-12-5-3-4-6-14(12)15(19)20/h3-8,16H,2,9-11H2,1H3,(H,19,20) |
InChIキー |
QMWPYZXTSXZPCK-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-fluorothiophen-2-yl)methyl]-1-(methoxymethyl)-1H-pyrazol-4-amine](/img/structure/B11743758.png)
![1-ethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743770.png)
![{[1-(4-Chlorophenyl)ethylidene]amino}urea](/img/structure/B11743771.png)
amine](/img/structure/B11743776.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743799.png)
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11743800.png)


![N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11743814.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743827.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11743835.png)
